Technical Guide: Synthesis of 2-(Oxan-4-yl)ethane-1-sulfonyl chloride
Technical Guide: Synthesis of 2-(Oxan-4-yl)ethane-1-sulfonyl chloride
[1]
Executive Summary & Strategic Analysis
The target molecule, 2-(oxan-4-yl)ethane-1-sulfonyl chloride (IUPAC: 2-(tetrahydro-2H-pyran-4-yl)ethanesulfonyl chloride), represents a critical building block in medicinal chemistry. The tetrahydropyran (THP) motif is frequently employed to improve the metabolic stability and solubility profiles of drug candidates compared to their carbocyclic analogs (e.g., cyclohexane). The sulfonyl chloride moiety serves as a high-reactivity "warhead" for generating sulfonamides—a pharmacophore ubiquitous in diuretics, antibiotics, and anti-inflammatory agents.
This guide outlines two distinct synthetic pathways designed to accommodate different scales and equipment availabilities:
-
Route A (The "Classic" Displacement): A robust, scalable sequence utilizing sodium sulfite. Ideal for multi-gram to kilogram batches where cost and thermal stability are prioritized.
-
Route B (The "Oxidative" Telescoping): A modern, mild-condition approach converting alkyl halides to sulfonyl chlorides via isothiouronium salts.[1] Ideal for rapid lead optimization and avoiding high-temperature sulfonations.
Retrosynthetic Analysis
The strategic disconnection focuses on the C–S bond. The ethyl linker provides a favorable steric environment for nucleophilic substitution (
Figure 1: Retrosynthetic logic flow disconnecting the sulfonyl chloride to the commercially accessible alcohol precursor.
Precursor Synthesis: 2-(Oxan-4-yl)ethyl bromide
Prerequisite for both Routes A and B.
Before attacking the sulfonyl chloride, we must secure the alkyl bromide. While the alcohol (2-(tetrahydro-2H-pyran-4-yl)ethanol) is commercially available, it is often synthesized in-house from tetrahydro-2H-pyran-4-carboxylic acid or the corresponding ester.
Protocol 1.0: Bromination of 2-(Oxan-4-yl)ethanol
Reaction Type: Appel Reaction /
Materials:
-
2-(Tetrahydro-2H-pyran-4-yl)ethanol (1.0 equiv)
-
Phosphorus tribromide (
) (0.4 equiv) -
Dichloromethane (DCM) (Solvent, 5-10 volumes)
Procedure:
-
Setup: Charge a dry 3-neck flask with alcohol and DCM under
atmosphere. Cool to 0°C.[2] -
Addition: Add
dropwise via addition funnel, maintaining internal temperature . Caution: Exothermic. -
Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (stain with PMA or
; alkyl halides are not UV active). -
Quench: Cool to 0°C. Quench carefully with saturated
. -
Workup: Separate phases. Wash organic layer with brine, dry over
, and concentrate. -
Purification: Distillation or short silica plug.
-
Expected Yield: 85–95%
-
Characterization:
NMR will show the disappearance of the triplet ( ppm) and appearance of triplet ( ppm).
-
Route A: The Strecker Sulfite Alkylation (Scalable)
Best for: Large scale (>50g), cost-efficiency.
Mechanism:
Step 1: Synthesis of Sodium 2-(Oxan-4-yl)ethanesulfonate
Reagents:
-
2-(Oxan-4-yl)ethyl bromide (1.0 equiv)
-
Sodium Sulfite (
) (1.5 equiv) -
Solvent: Water/Ethanol (3:1 ratio)
Protocol:
-
Dissolve
in water. Add the bromide and ethanol.[3] -
Reflux the mixture vigorously for 16–24 hours. The biphasic mixture will become homogeneous as the bromide is consumed and the ionic sulfonate forms.
-
Isolation: Concentrate in vacuo to remove ethanol. The product (sodium salt) is water-soluble.
-
Drying (Critical): The crude solid contains excess inorganic salts. For the next step, moisture is the enemy. Evaporate to dryness (azeotrope with toluene if necessary) or use the crude solid directly if thoroughly dried in a vacuum oven at 60°C.
Step 2: Chlorination to Sulfonyl Chloride
Reagents:
-
Crude Sulfonate Salt (from Step 1)
-
Thionyl Chloride (
) (Excess, acts as solvent/reagent) or -
Catalytic DMF (Dimethylformamide) (0.1 mol%)
Protocol:
-
Suspend the dry sulfonate salt in
(approx. 3–5 mL per gram of salt). -
Add catalytic DMF. Note: DMF activates thionyl chloride by forming the Vilsmeier reagent.
-
Reflux for 3–4 hours. Evolution of
gas indicates reaction progress. -
Workup: Distill off excess
under reduced pressure (use a caustic scrubber for off-gas). -
Extraction: Dissolve residue in DCM and pour onto ice/water. Speed is key here to prevent hydrolysis.
-
Separation: Rapidly separate organic layer, dry over
, and concentrate to obtain the sulfonyl chloride.
Route B: Oxidative Chlorination (Laboratory Scale)
Best for: Speed, mild conditions, avoiding high-temp reflux. Mechanism: Alkylation of thiourea to form an isothiouronium salt, followed by oxidative chlorination using N-chlorosuccinimide (NCS) or Chlorine gas.
Figure 2: The "Telescoped" Oxidative Chlorination pathway.
Reagents:
-
2-(Oxan-4-yl)ethyl bromide (1.0 equiv)
-
Thiourea (1.1 equiv)
-
N-Chlorosuccinimide (NCS) (4.0 equiv)
-
2M HCl (aq) / Acetonitrile (1:5 ratio)
Protocol:
-
Salt Formation: Reflux bromide and thiourea in Ethanol for 2 hours. Concentrate to yield the S-alkyl isothiouronium bromide (usually a white solid).
-
Oxidation Setup: Suspend the isothiouronium salt in Acetonitrile/2M HCl at 0°C.
-
Chlorination: Add NCS portion-wise over 20 minutes. The reaction is exothermic; maintain T < 10°C.
-
Mechanism: The isothiouronium sulfur is chlorinated, hydrolyzed to the sulfonyl chloride, and the urea byproduct is washed away.
-
Workup: Dilute with Ether or EtOAc. Wash with water and brine. Dry and concentrate.
Analytical Specifications & Quality Control
| Parameter | Specification | Method |
| Appearance | Colorless to pale yellow oil/solid | Visual |
| 1H NMR (CDCl3) | 400 MHz NMR | |
| Mass Spectrometry | Not ionizable by ESI+ directly (hydrolyzes). Derivatize with benzylamine for QC. | LC-MS (as sulfonamide) |
| Purity | >95% | HPLC (Derivatized) |
Critical Process Parameters (CPPs):
-
Moisture Control: Sulfonyl chlorides hydrolyze to sulfonic acids in the presence of water. All glassware must be oven-dried.
-
Temperature: In Route B, exceeding 15°C during NCS addition can lead to C-S bond cleavage or over-oxidation.
References
-
General Synthesis of Alkyl Sulfonyl Chlorides via Isothiouronium Salts
-
Nishiguchi, A., Maeda, K., & Miki, S. (2006).[6] "Efficient Synthesis of Sulfonyl Chlorides from Thiols and Disulfides Using N-Chlorosuccinimide and Dilute Hydrochloric Acid." Synthesis, 2006(24), 4131–4134. Link
-
Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[4][6] "Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides." Journal of Organic Chemistry, 74(24), 9287–9291. Link
-
-
Preparation of Tetrahydropyran Precursors
-
Synthesis of 2-(tetrahydro-2H-pyran-4-yl)ethanol: Often derived via reduction of Tetrahydro-2H-pyran-4-acetic acid (CAS 85064-61-5) or 2-(tetrahydro-2H-pyran-4-yl)acetic acid.
-
Bromination Protocols: "Preparation of alkyl halides & related (RX)." Organic Chemistry 1: An open textbook. Link
-
-
Thiourea/NCBSI Method (Modern Variation)
-
Ghorbani-Vaghei, R., et al. (2024). "Thiourea/NCBSI/HCl System: Telescoping Alkyl Halide to Alkyl Sulfonyl Chloride." ResearchGate. Link
-
-
Strecker Reaction (Sulfite Displacement)
Disclaimer: This guide is intended for qualified scientific personnel. Standard laboratory safety protocols for handling corrosive (SOCl2, HCl) and lachrymatory reagents must be strictly observed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. TETRAHYDRO-2H-PYRAN-4-YLACETYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 3. quora.com [quora.com]
- 4. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]
- 5. EP3228617A1 - Production method for tetrahydro-2h-pyran derivative - Google Patents [patents.google.com]
- 6. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]
